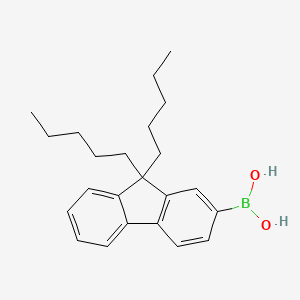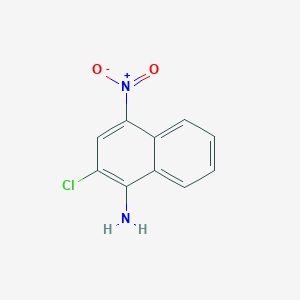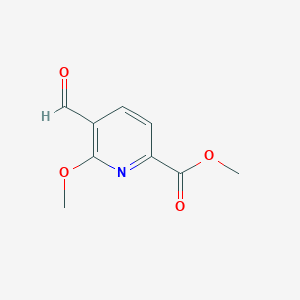
5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester
Descripción general
Descripción
5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily used in the production of detergents and biodiesel .
Synthesis Analysis
The synthesis of such esters typically involves an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide . The Suzuki–Miyaura coupling reaction is also a common method used in the synthesis of such compounds .Molecular Structure Analysis
Esters, including 5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters like 5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions. For instance, they can be hydrolyzed to form carboxylic acids . They can also react with diazomethane to produce methyl esters .Physical And Chemical Properties Analysis
Esters have significant effects on the biological activities of lipids. Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization . The physical properties of fats and oils, which are esters of long-chain fatty acids and glycerol, are due to differences in melting points of the mixture of esters they contain .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds closely related to "5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester" often focuses on synthesis and characterization. For example, studies on the synthesis and characterization of pyridine derivatives, such as 4-methoxy-2-N-alkyl carbamoyl pyridines, have been conducted to explore their potential applications in material science and pharmaceutical chemistry. These studies involve investigating the effects of solvents and temperatures on reactions and confirming compound structures through techniques like IR, NMR, and MS (Pan Qing-cai, 2012).
Application in Medicinal Chemistry
Another research avenue involves the exploration of pyridine derivatives in medicinal chemistry. For instance, the synthesis of specific pyridine carboxylic esters has been linked to their potential as intermediates in developing drugs targeting dopamine and serotonin receptors (Y. Hirokawa, T. Horikawa, S. Kato, 2000). This suggests that derivatives of "5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester" could be valuable in synthesizing novel therapeutic agents.
Structural Modifications and Supramolecular Aggregation
Research also extends to structural modifications of pyridine derivatives and their impact on supramolecular aggregation. Studies in this area can provide insights into the conformational features of these compounds and their intermolecular interaction patterns, which are critical for developing materials with specific physical and chemical properties (H. Nagarajaiah, N. Begum, 2014).
Telomerase Inhibitory Activities
Furthermore, pyridine-2-carboxylate derivatives have been prepared and evaluated for their telomerase inhibitory activities, showing potential for cancer treatment. Some derivatives exhibit significant in vitro and in vivo tumor suppression activities, indicating the therapeutic potential of pyridine derivatives in oncology (Sang-sup Jew et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research on 5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester and similar compounds could involve further exploration of their biological activities and potential uses in medicine . The compound holds immense potential for scientific research, aiding in various studies and experiments.
Propiedades
IUPAC Name |
methyl 5-formyl-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8-6(5-11)3-4-7(10-8)9(12)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQYZZOVMXXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-6-methoxy-pyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




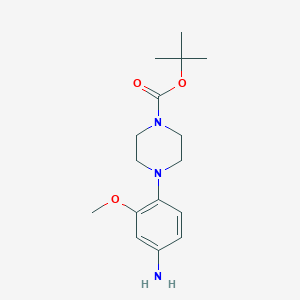



![3-[3-(2,3-Dihydroxy-propylamino)-phenyl]-4-(5-fluoro-1-methyl-1H-indol-3-YL)-pyrrole-2,5-dione](/img/structure/B3327902.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)
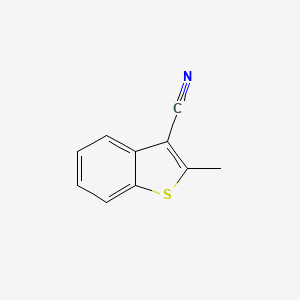
![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)
